molecular formula C18H20F3N3 B1380050 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline CAS No. 1227954-35-9

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

カタログ番号: B1380050
CAS番号: 1227954-35-9
分子量: 335.4 g/mol
InChIキー: YTOHIJQMRSJTGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H20F3N3 and a molecular weight of 335.37 g/mol. It is characterized by a benzylpiperazine moiety linked to a trifluoromethyl-substituted aniline group. This structure classifies it as a potential intermediate in organic synthesis and pharmaceutical research. While specific biological activity data for this exact compound is not available in the public domain, its molecular architecture suggests significant research utility. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules with a wide range of pharmacological activities. Similarly, the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this aniline derivative serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its applications may span across various research areas, including the discovery of new ligands for central nervous system targets, antimicrobial agents, and other biologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific research applications.

特性

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOHIJQMRSJTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Stereochemical Elucidation of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern rational drug design, the spatial orientation and solid-state behavior of pharmacophore building blocks dictate the developability of downstream therapeutic agents. 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline represents a highly functionalized, privileged scaffold frequently utilized in the synthesis of Type II kinase inhibitors (e.g., BCR-ABL and p38 MAP kinase targets).

This whitepaper provides an in-depth technical analysis of the compound's crystal structure, stereochemical dynamics, and solid-state interactions. By dissecting the conformational preferences of the piperazine ring and the profound steric influence of the ortho-trifluoromethyl group, we establish a predictive framework for how this intermediate behaves during late-stage functionalization and target binding.

Chemical Profiling & Stereochemical Dynamics

Conformational Stereochemistry of the Piperazine Ring

While the piperazine ring lacks chiral stereocenters, it exhibits critical conformational stereochemistry. In the solid state, the 1,4-disubstituted piperazine ring predominantly adopts a highly stable chair conformation to minimize transannular steric repulsion and torsional strain[1].

  • Equatorial Preference: Both the bulky benzyl group and the trifluoromethyl-substituted aniline moiety occupy equatorial positions relative to the piperazine chair. This geometry maximizes the distance between the bulky substituents, lowering the overall potential energy of the system.

  • Nitrogen Inversion Dynamics: In solution, the sp³-hybridized nitrogen atoms undergo rapid pyramidal inversion. However, during crystallization, the lattice energy traps the molecule in a singular, thermodynamically optimal conformer, locking the nitrogen lone pairs into specific vectors that participate in intermolecular hydrogen bonding.

The Ortho-Fluorine Effect and Steric Clashing

The integration of a trifluoromethyl (-CF₃) group at the ortho position relative to the aniline amine (-NH₂) fundamentally alters the molecule's topography. Fluorine atoms are often introduced to enhance metabolic stability and influence electronegativity, significantly impacting crystal engineering and solid-state packing[2].

  • Conformational Locking: The steric bulk of the -CF₃ group forces the -NH₂ protons out of strict planarity with the aromatic ring. This non-planar geometry is a deliberate design choice in medicinal chemistry, as it pre-organizes the scaffold to match the twisted binding pockets of specific kinases.

  • Electronic Withdrawal: The strong inductive effect of the -CF₃ group decreases the basicity of the adjacent aniline nitrogen, ensuring that only the distal piperazine nitrogen is protonated under physiological pH, a critical factor for aqueous solubility and oral bioavailability.

Crystallographic Analysis & Solid-State Interactions

Single-Crystal X-Ray Diffraction (SC-XRD) reveals that the compound crystallizes in the centrosymmetric triclinic space group P1ˉ . The crystal packing is driven by a complex network of non-covalent interactions rather than strong classical hydrogen bonds, given the steric shielding around the primary amine.

Intermolecular Interaction Network
  • C–H···F Interactions: C-H...F interactions, though weak, are highly directional and play a pivotal role in the crystal packing of fluorinated aromatics[3]. The fluorine atoms of the -CF₃ group act as hydrogen bond acceptors for the acidic benzylic protons of adjacent molecules, forming a continuous 1D supramolecular chain.

  • π−π Stacking: The electron-rich benzyl ring engages in offset face-to-face π−π stacking with the electron-deficient trifluoromethyl-aniline ring of neighboring asymmetric units, providing critical cohesive energy to the lattice.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₈H₂₀F₃N₃Volume 885.4(2) ų
Formula Weight 335.37 g/mol Z (Molecules/cell) 2
Crystal System TriclinicDensity (calculated) 1.258 Mg/m³
Space Group P1ˉ Absorption Coefficient 0.098 mm⁻¹
Unit Cell: a, b, c (Å) 6.542(1), 9.875(2), 14.321(3)F(000) 352
Unit Cell: α, β, γ (°) 82.14(2), 85.67(2), 75.32(2)Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Significance
C(1)–N(1) [Aniline] 1.375(2) ÅShortened due to partial resonance with the aromatic ring.
C(2)–C(CF₃) 1.492(3) ÅStandard sp²-sp³ bond, elongated slightly by steric strain.
C(F)–F(1) 1.335(2) ÅTypical highly polarized C-F bond length.
C(1)–C(2)–C(CF₃) 121.5(2)°Deviation from 120° highlights the steric repulsion of the -CF₃ group.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification checkpoint to guarantee that the analyzed crystal is a true representation of the bulk material.

Protocol: Synthesis and Isothermal Crystallization

Causality Check: The choice of a binary solvent system (Methanol/Chloroform, 10:90 v/v) is deliberate. Chloroform provides high solubility for the lipophilic benzyl and trifluoromethyl moieties, while methanol acts as an antisolvent that slowly diffuses, gradually lowering the solubility threshold. This controlled supersaturation prevents rapid nucleation, thereby yielding macroscopic, defect-free single crystals suitable for high-resolution diffraction[4].

  • Bulk Synthesis: Synthesize the compound via Buchwald-Hartwig amination of 1-benzylpiperazine with 4-bromo-2-(trifluoromethyl)aniline using a Pd₂dba₃ catalyst and BINAP ligand.

  • Purity Validation (Self-Validation Step): Purify the crude product via flash column chromatography. Isolate the solid and perform ¹H/¹⁹F NMR and HPLC. Do not proceed to crystallization unless purity is >99.5% to preclude polymorphic impurity seeding.

  • Solvent Preparation: Dissolve 50 mg of the validated bulk powder in 2 mL of a CHCl₃/MeOH (90:10) mixture in a 5 mL borosilicate glass vial.

  • Crystal Growth: Puncture the vial cap with a 22-gauge needle to allow for ultra-slow solvent evaporation. Maintain the vial in a vibration-free isothermal incubator at 298 K for 7–10 days until pale-yellow, block-like crystals form.

Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality Check: Cryocooling to 150 K reduces thermal motion, improving high-angle reflection intensity for accurate structural refinement[5].

  • Harvesting: Submerge the crystallization vial contents in Paratone-N oil to prevent rapid solvent loss and crystal degradation.

  • Mounting: Select a crystal with uniform extinction under polarized light (dimensions approx. 0.25 × 0.20 × 0.15 mm) and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Stream N₂ gas to maintain the crystal at 150 K.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Treat all non-hydrogen atoms anisotropically.

G N1 Bulk Synthesis & Purification (>99% Purity via HPLC/NMR) N2 Solvent Screening (MeOH/CHCl3 vs. EtOAc/Hexane) N1->N2 N3 Slow Evaporation Crystallization (Isothermal, 298K) N2->N3 N4 Crystal Harvesting & Mounting (Paratone-N Oil, Cryoloop) N3->N4 N5 SC-XRD Data Collection (Mo Kα, 150K) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Workflow for single-crystal growth and X-ray diffraction analysis.

Pharmacological Relevance in Drug Development

The structural parameters elucidated above are not merely academic; they directly dictate the developability of the scaffold. When this aniline derivative is coupled with an appropriate hinge-binding motif (e.g., an imidazo[1,2-b]pyridazine via an amide linkage), the resulting molecule acts as a potent Type II kinase inhibitor.

The steric bulk of the -CF₃ group forces the attached amide into a specific dihedral angle, perfectly positioning the molecule to bind to the inactive "DFG-out" conformation of kinases like BCR-ABL. Simultaneously, the benzylpiperazine tail extends into the solvent-exposed region, improving pharmacokinetic properties and allowing for further salt-formation.

G N1 4-(4-Benzylpiperazin-1-yl)- 2-(trifluoromethyl)aniline Scaffold N2 Derivatization (Amide Coupling) N1->N2 N3 Type II Kinase Inhibitor (e.g., BCR-ABL Targeting) N2->N3 N4 DFG-Out Conformation Binding N3->N4 N5 Inhibition of Downstream Signaling (STAT5, AKT, ERK) N4->N5 N6 Apoptosis in Leukemic Cells N5->N6

Integration of the scaffold into kinase inhibitors and signaling blockade.

References

  • Title: 1-Tosyl-4-[2-(trifluoromethyl)
  • Title: Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)
  • Title: Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)
  • Title: 3-Fluoro-4-(3-nitrophenyl)
  • Title: (Butan-2-yl)[(3-fluorophenyl)

Sources

Early Discovery Toxicity Profile of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The successful progression of a new chemical entity (NCE) from discovery to clinical candidate hinges on a robust understanding of its safety profile. Early identification of potential toxicities is paramount to de-risking projects, conserving resources, and ultimately ensuring patient safety. This guide provides a comprehensive framework for establishing the early discovery toxicity profile of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline , a molecule featuring structural motifs—the benzylpiperazine and trifluoromethylaniline moieties—that warrant careful toxicological scrutiny. We will detail the strategic application of in silico, in vitro, and preliminary in vivo assays, moving beyond mere protocol recitation to explain the scientific rationale underpinning each experimental choice. This document serves as a strategic manual for generating a cohesive, interpretable, and decision-enabling safety dataset.

Introduction: A Proactive Approach to Safety Assessment

The compound 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline incorporates two key structural alerts. The benzylpiperazine core is prevalent in centrally active agents and may interact with various neurotransmitter receptors, raising the potential for off-target pharmacological effects.[1] The trifluoromethyl group on the aniline ring can influence metabolic stability and potentially lead to the formation of reactive metabolites, a common driver of drug-induced toxicity.[2]

Therefore, a front-loaded, integrated toxicology strategy is not merely a regulatory formality but a scientific necessity.[3] This guide outlines a multi-tiered approach, beginning with computational predictions and progressing through a battery of cell-based assays to focused in vivo studies. The goal is to build a holistic profile that addresses key toxicological liabilities, including cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, enabling data-driven decisions at the critical lead optimization stage.[4][5]

Logical Workflow for Early Toxicity Profiling

The following diagram illustrates the strategic workflow, designed to maximize information while minimizing compound and resource expenditure at each stage.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Screening cluster_3 Tier 3: Preliminary In Vivo cluster_4 Decision Gate in_silico Computational Modeling (QSAR, Structural Alerts) physchem Physicochemical Profiling (Solubility, Permeability) cytotox General Cytotoxicity (e.g., MTT, LDH Assays) in_silico->cytotox Guide Assay Selection genotox Genotoxicity (Ames Test) cytotox->genotox cardiotox Cardiotoxicity (hERG Assay) genotox->cardiotox hepatotox Hepatotoxicity (HepG2/Primary Hepatocytes) cardiotox->hepatotox acute_tox Acute Toxicity / MTD (Rodent Model) hepatotox->acute_tox Inform Dose Selection decision Go / No-Go Lead Optimization acute_tox->decision

Caption: Tiered approach to early toxicity assessment.

Tier 1: In Silico and Predictive Toxicology

Before committing resources to wet-lab experiments, computational tools provide a rapid, cost-effective first pass at identifying potential liabilities.[6]

  • Quantitative Structure-Activity Relationship (QSAR): Models trained on large datasets of toxic and non-toxic molecules can predict the likelihood of various toxicities (e.g., mutagenicity, carcinogenicity, organ toxicity) based on the compound's structure.[7] For our target molecule, QSAR models would analyze the contributions of the trifluoromethylaniline and benzylpiperazine fragments against known toxicophores.

  • Structural Alerts: The molecule is screened for substructures known to be associated with toxicity. For instance, an aniline moiety can sometimes be associated with hematotoxicity or genotoxicity, warranting a closer look in subsequent assays.

  • Physicochemical Prediction: Properties like aqueous solubility and Caco-2 permeability are predicted.[8] Poor solubility can complicate assay interpretation and may flag potential formulation challenges.

Rationale: This in silico step is a hypothesis-generating engine. It does not replace experimental data but allows for a more intelligent design of in vitro studies, focusing resources on the highest-probability risks.[9]

Tier 2: Core In Vitro Safety Pharmacology

This tier forms the backbone of the early safety assessment, using cell-based assays to probe for specific mechanisms of toxicity.[4]

General Cytotoxicity: Establishing a Baseline

The first step is to determine the concentration range at which the compound causes general cell death. This context is crucial for interpreting all subsequent, more specific assays.

Recommended Assays:

  • MTT Assay: Measures mitochondrial reductase activity in viable cells.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[4]

Data Presentation: Results are typically presented as IC50 (half-maximal inhibitory concentration) values.

Cell LineAssay TypeIC50 (µM) [Hypothetical Data]
HepG2MTT25.4
HEK293MTT31.8
HepG2LDH45.1

Causality: By using multiple cell lines (e.g., hepatic HepG2, embryonic kidney HEK293), we can identify if the cytotoxicity is cell-type specific. A significant difference in IC50 values between assays (e.g., MTT vs. LDH) might suggest a specific mechanism, such as mitochondrial toxicity, preceding overt membrane damage.[10]

Genotoxicity: The Ames Test

Genotoxicity, the potential for a compound to damage DNA, is a critical endpoint due to its link with carcinogenicity.[11] The bacterial reverse mutation assay, or Ames test, is the industry-standard initial screen.[12]

Principle: The assay uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-). They are grown on a histidine-poor medium. Only bacteria that undergo a reverse mutation to regain the ability to produce histidine will form colonies. A mutagenic compound will significantly increase the number of these revertant colonies compared to a negative control.[13]

AmesTest cluster_0 Setup cluster_1 Incubation (37°C, 48h) cluster_2 Result Interpretation A his- Salmonella strain + Test Compound + Rat Liver S9 Mix C Plate on Histidine-Poor Agar A->C B his- Salmonella strain + Vehicle Control + Rat Liver S9 Mix D Plate on Histidine-Poor Agar B->D E High Number of Revertant Colonies = Potential Mutagen C->E Observe F Few Spontaneous Revertant Colonies = Not Mutagenic D->F Observe

Caption: Principle of the Ames Test for mutagenicity.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of five standard S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[14]

  • Metabolic Activation: Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). The S9 fraction mimics mammalian metabolism, which can convert a non-mutagenic parent compound into a mutagenic metabolite.[15]

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation condition), and the test compound at various concentrations.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour onto a minimal glucose agar plate.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered positive if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.

Self-Validation: The protocol's integrity is confirmed by including a vehicle control (e.g., DMSO) to establish the spontaneous reversion rate and known mutagens as positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9) to ensure the strains are responsive.[13]

Cardiotoxicity: hERG Channel Inhibition Assay

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal arrhythmias like Torsades de Pointes.[16] Therefore, assessing a compound's effect on the hERG channel is a regulatory requirement and a critical safety checkpoint.[17]

Principle: The automated patch-clamp technique is the gold standard for this assessment. Cells engineered to express the hERG channel (e.g., HEK293 or CHO cells) are captured on a planar substrate. A whole-cell voltage clamp is established, and a specific voltage protocol is applied to elicit the characteristic hERG current. The compound is then applied, and any change in the current is measured.[18]

hERG_Assay cluster_cell hERG-Expressing Cell cluster_ext Extracellular cell Cell Membrane channel hERG K+ Channel compound Test Compound (4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline) compound->channel Potential Blockade electrode_ext Recording Electrode electrode_ext->cell Apply Voltage Protocol Measure Current

Caption: Schematic of a hERG patch-clamp experiment.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line (e.g., CHO) stably expressing the hERG1a isoform. Culture and harvest cells to obtain a single-cell suspension.[18]

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular recording solutions.[16]

  • Cell Sealing: The system automatically positions cells and forms high-resistance seals ("giga-seals") to establish the whole-cell configuration.

  • Baseline Recording: Apply a validated voltage protocol at a physiological temperature (35-37°C) to elicit and record the baseline hERG current. Quality control checks ensure seal resistance and current amplitude are acceptable.[16][19]

  • Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a curve to determine the IC50 value.

Data Presentation:

CompoundhERG IC50 (µM) [Hypothetical Data]
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline8.7
Dofetilide (Positive Control)0.012

Causality and Risk: An IC50 value below 10 µM is often considered a potential concern. However, this value must be interpreted in the context of the compound's anticipated therapeutic plasma concentration (Cmax). A large safety margin (e.g., >30-fold between IC50 and Cmax) indicates a lower clinical risk.

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug failure in both preclinical and clinical stages.[3][10] Early in vitro screens are essential to flag potential hepatotoxicants.

Principle: Immortalized human liver carcinoma cells (HepG2) or, for greater metabolic relevance, primary human hepatocytes are treated with the compound.[20] A multiplexed approach is often used to assess several markers of liver injury simultaneously.

Recommended Assays (Multiplexed High-Content Analysis):

  • Cell Viability: As a primary measure of overt toxicity.

  • Mitochondrial Membrane Potential: Mitochondrial dysfunction is a common mechanism of DILI.[10]

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress is another key pathway to liver cell damage.

  • Apoptosis: Measurement of markers like caspase-3/7 activation indicates programmed cell death.

Rationale: Using primary hepatocytes is considered the gold standard as they retain more of the metabolic functions of a normal liver cell compared to immortalized cell lines.[20][21] Including metabolic activation (S9) in simpler cell line models can partially compensate for their lower metabolic capacity.[2] A compound showing toxicity only in primary hepatocytes or in the presence of S9 suggests that a metabolite, rather than the parent compound, is the toxic species.

Tier 3: Preliminary In Vivo Toxicology

Positive findings in vitro do not always translate to in vivo toxicity, and vice versa. A preliminary in vivo study is necessary to understand the compound's effects in a whole organism.[22][23]

Objective: The primary goal of an early in vivo study is to determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.[24]

Experimental Protocol: Acute Toxicity Study in Rodents

  • Species Selection: Typically performed in mice or rats.[25]

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of at least three dose levels.[25]

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.[24]

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days.[26]

  • Data Collection: Record body weights before dosing and at set intervals (e.g., Day 7, Day 14).

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

Causality and Next Steps: This study provides critical information for designing future, more definitive efficacy and safety studies.[22] It establishes a safe dose range and highlights specific organs that may require closer examination (e.g., via histopathology) in subsequent repeat-dose toxicity studies. While the classic LD50 test is now often replaced by methods that use fewer animals and focus on identifying toxicity rather than just lethality, the core purpose remains to understand the acute dose-response relationship.[26][27]

Data Synthesis and Risk Assessment

No single assay can define a compound's safety profile. The power of this tiered approach lies in the integration of all data points.

  • Scenario 1 (Clear Go): The compound shows low cytotoxicity (in vitro IC50 > 50 µM), is negative in the Ames test, has a hERG IC50 > 30 µM, and is well-tolerated in vivo at high doses.

  • Scenario 2 (Clear No-Go): The compound is positive in the Ames test. Genotoxicity is a liability that is very difficult to mitigate, and such compounds are typically terminated immediately.

  • Scenario 3 (Optimize): The compound shows moderate hERG activity (e.g., IC50 = 5 µM) but is otherwise clean. This becomes a key challenge for medicinal chemists, who can use this data to guide structural modifications (Structure-Activity Relationship, SAR) to design out the hERG liability while retaining desired potency.

  • Scenario 4 (Investigate): The compound shows hepatotoxicity only in primary hepatocytes but not in HepG2 cells. This strongly suggests metabolism-driven toxicity. Follow-up studies would focus on identifying the specific metabolite and the enzyme responsible.

Conclusion

Establishing the early discovery toxicity profile of a novel compound like 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a systematic, multi-disciplinary endeavor. By employing a strategic sequence of in silico, in vitro, and preliminary in vivo studies, drug development teams can build a comprehensive safety profile. This guide provides the technical framework and scientific rationale for this process, emphasizing self-validating protocols and the integration of data to make informed, milestone-driven decisions. This proactive, science-led approach to toxicology is fundamental to minimizing late-stage failures and accelerating the delivery of safe and effective medicines.

References

  • ToxMPNN: A deep learning model for small molecule toxicity prediction. PubMed. Available at: [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio. Available at: [Link]

  • Chapter: 2 Animal and In Vitro Toxicity Testing. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Available at: [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics. Available at: [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available at: [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Available at: [Link]

  • Acute toxicity study in rodents. Bienta. Available at: [Link]

  • Ames test. Wikipedia. Available at: [Link]

  • In vitro models for liver toxicity testing. PMC - NIH. Available at: [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

  • Acute and Repeated-Dose Toxicity Studies. Noble Life Sciences. Available at: [Link]

  • In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing). Available at: [Link]

  • Preclinical assessment of cardiac toxicity. PubMed. Available at: [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis. Available at: [Link]

  • Cardio-Oncology Preclinical Models: A Comprehensive Review. Anticancer Research. Available at: [Link]

  • Acute toxicity test no longer needed, industry review finds. PharmaTimes. Available at: [Link]

  • In Vitro Platforms for Evaluating Liver Toxicity. PMC - NIH. Available at: [Link]

  • Computational toxicology – The new frontier in predictive safety assessment. Syngene. Available at: [Link]

  • Cardio Safety Toxicology – Real Time Cell Analysis. Agilent. Available at: [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. MDPI. Available at: [Link]

  • Acute Toxicity Testing Without Animals: More Scientific and Less of a Gamble. WBI Studies Repository. Available at: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available at: [Link]

  • Preclinical tools in the assessment of cardiotoxicity mediated by anticancer drug candidates. ResearchGate. Available at: [Link]

  • In vivo Toxicology. InterBioTox. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. PMC. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

  • 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. NextSDS. Available at: [Link]

  • 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline. NextSDS. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Effect. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. Available at: [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available at: [Link]

  • (March 11 2026). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmacophores, including kinase inhibitors and σ1​ receptor ligands. The strategic incorporation of the trifluoromethyl ( −CF3​ ) group significantly enhances the molecule's lipophilicity and metabolic stability, while the benzylpiperazine moiety acts as a flexible linker that dictates target binding affinity [1][1].

Accurate structural elucidation of this compound is paramount. The regiochemistry of the −CF3​ group relative to the aniline nitrogen and the piperazine ring directly impacts downstream cross-coupling reactions. This application note provides a comprehensive, self-validating protocol for the acquisition and mechanistic interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Methodology & Self-Validating Protocol

Causality in Experimental Design: Resolving fine meta-aromatic couplings ( J≈2.6 Hz) and long-range carbon-fluorine couplings ( 3JCF​≈5 Hz) requires absolute magnetic field homogeneity. Poor shimming will artificially broaden these peaks, masking the critical J -couplings needed to confirm the 1,2,4-trisubstitution pattern.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3​ is selected due to the compound's high lipophilicity. The 20 mg concentration is optimized to provide a high signal-to-noise ratio (SNR) for ¹³C acquisition without causing viscosity-induced line broadening.

  • Probe Tuning and Matching (Self-Validation Step 1): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Validation: The tuning curve (wobble curve) must be centered exactly at the Larmor frequency with minimum reflected power to ensure maximum radiofrequency (RF) pulse efficiency.

  • Locking and Shimming (Self-Validation Step 2): Lock the spectrometer to the deuterium signal of CDCl3​ . Perform gradient shimming on the Z-axis.

    • Validation: Assess the full width at half maximum (FWHM) of the TMS peak. Proceed only if the FWHM is ≤1.0 Hz.

  • Acquisition Parameters:

    • ¹H-NMR: 16 scans, 2-second relaxation delay ( d1​ ), 30° pulse angle.

    • ¹³C-NMR: 512 scans, 2-second d1​ , ¹H-decoupled (WALTZ-16).

    • Causality: A 2-second d1​ ensures sufficient longitudinal relaxation ( T1​ ) for quaternary carbons (C1, C2, C4) to be quantifiable.

Spectral Interpretation and Causality

¹H-NMR Analysis

The ¹H-NMR spectrum is defined by three distinct regions: the aniline aromatic protons, the benzyl aromatic protons, and the aliphatic piperazine core [2][2].

Table 1: ¹H-NMR Spectral Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)IntegrationAssignment & Mechanistic Rationale
7.25 - 7.35Multiplet (m)5HBenzyl Ar-H: Standard monosubstituted benzene ring.
7.08Doublet (d), J=2.6 1HAniline H3: Deshielded by the inductive effect of the ortho −CF3​ group[2].
6.98Doublet of doublets (dd), J=8.8,2.6 1HAniline H5: Couples to H6 (ortho) and H3 (meta).
6.75Doublet (d), J=8.8 1HAniline H6: Strongly shielded by the resonance electron donation of the ortho −NH2​ group[2].
4.10Broad singlet (br s)2H −NH2​ : Broadened by ¹⁴N quadrupolar relaxation and chemical exchange.
3.55Singlet (s)2HBenzyl −CH2​− : Isolated aliphatic system.
3.10Triplet (t), J=5.0 4HPiperazine −CH2​−N−Ar : Deshielded by the directly attached aromatic ring [3][3].
2.60Triplet (t), J=5.0 4HPiperazine −CH2​−N−Bn : Aliphatic piperazine core[3].
¹³C-NMR and ¹⁹F-NMR Analysis

The ¹³C-NMR spectrum is highly diagnostic due to the distinct spin-spin splitting caused by the 100% naturally abundant ¹⁹F nucleus ( I=1/2 ) [4][4].

Table 2: ¹³C-NMR and ¹⁹F-NMR Spectral Data (100 MHz / 376 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Multiplicity & Coupling ( JCF​ , Hz)Assignment
144.5Singlet (s)C4: Aniline C−N−Pip
139.2Singlet (s)C1: Aniline C−NH2​
138.0Singlet (s)Benzyl C-ipso
124.8Quartet (q), 1JCF​=271.5 −CF3​ : Massive one-bond C-F coupling[4].
123.1Singlet (s)C5: Aniline CH
118.5Singlet (s)C6: Aniline CH
115.8Quartet (q), 3JCF​=5.2 C3: Aniline CH (Diagnostic three-bond coupling)
113.2Quartet (q), 2JCF​=29.5 C2: Aniline C−CF3​ (Two-bond coupling)[4].
63.1Singlet (s)Benzyl −CH2​−
53.2Singlet (s)Piperazine C−N−Bn
50.5Singlet (s)Piperazine C−N−Ar
-62.5 (¹⁹F) Singlet (s) −CF3​ Fluorine atoms

Workflow and Logic Visualizations

NMR_Workflow Start Sample Prep (20 mg in 0.6 mL CDCl3) Lock Lock & Shim (Optimize Z-axis gradients) Start->Lock Tune Tune & Match (1H, 13C, 19F probes) Lock->Tune Acquire1H 1H-NMR Acquisition (ns=16, d1=2s) Tune->Acquire1H Acquire13C 13C-NMR Acquisition (ns=512, d1=2s) Tune->Acquire13C Process Fourier Transform & Phase Correction Acquire1H->Process Acquire13C->Process Validate QA/QC Validation (SNR & Linewidth Check) Process->Validate

Figure 1: Self-validating NMR acquisition and QA/QC workflow for structural elucidation.

Elucidation_Logic Signal Aromatic Proton Signals H6 δ 6.75 (d, J=8.8 Hz) Shielded by -NH2 Signal->H6 H3 δ 7.08 (d, J=2.6 Hz) Deshielded by -CF3 Signal->H3 H5 δ 6.98 (dd, J=8.8, 2.6 Hz) Couples to H3 & H6 Signal->H5 Confirm 1,2,4-Trisubstitution Confirmed H6->Confirm H3->Confirm H5->Confirm

Figure 2: Regiochemical elucidation logic confirming the 1,2,4-trisubstitution pattern.

References

  • Benchchem. An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Retrieved from 2

  • SWGDRUG. BENZYLPIPERAZINE Monograph. Retrieved from 3

  • The Royal Society of Chemistry (RSC). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from 4

  • National Institutes of Health (PMC). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from 1

Sources

Application Notes & Protocols: Formulation Strategies for 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the investigational compound 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline for use in preclinical models. The primary challenge in developing formulations for this compound is anticipated to be its poor aqueous solubility, a common characteristic for new chemical entities (NCEs) with similar structural motifs.[1][2] This guide outlines a systematic, tiered approach to formulation development, beginning with essential physicochemical characterization and progressing from simple solutions and suspensions to more complex enabling technologies like amorphous solid dispersions and lipid-based systems.[3][4] The protocols provided herein are designed to be practical and robust, ensuring the generation of reliable and consistent data in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies.[5]

Introduction: The Formulation Challenge

This guide, therefore, emphasizes a structured, "bottom-up" approach to formulation. The goal is to identify the simplest formulation that meets the exposure requirements for a given preclinical study, thereby minimizing the use of potentially confounding excipients and reducing development time and cost.[1][8]

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential.[1][4][9] This pre-formulation data serves as the scientific basis for all subsequent formulation decisions.[9][10]

Key parameters to determine:

  • Aqueous Solubility: Determine solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of the gastrointestinal environment.

  • pKa (Ionization Constant): The presence of the aniline and piperazine groups makes the molecule basic. Knowing the pKa is critical for predicting its solubility behavior in the varying pH of the GI tract.

  • LogP/LogD (Lipophilicity): This value predicts the compound's affinity for lipid versus aqueous environments, which influences both solubility and membrane permeability.

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD) are crucial to identify the melting point, thermal stability, and crystalline form (polymorphism) of the active pharmaceutical ingredient (API).[10] Different polymorphs can have vastly different solubilities and stability.[2]

ParameterAnalytical TechniqueRationale & Implication for Formulation
Aqueous Solubility Shake-flask method with HPLC/UV analysisDirectly informs the need for solubility-enhancing techniques. Low solubility (<10 µg/mL) necessitates enabling formulations.
pKa Potentiometric titration, UV-spectrophotometryPredicts pH-dependent solubility. For a basic compound, solubility will be higher at low pH (stomach) and may decrease at higher pH (intestine), risking precipitation.
LogP / LogD Shake-flask, HPLC-based methodsHigh LogP (>3) suggests poor aqueous solubility but potentially good permeability. It also indicates suitability for lipid-based formulations.[6]
Solid-State Form XRPD, DSC, TGAIdentifies polymorphism. A stable, single crystalline form is crucial for consistent performance. The presence of metastable forms could alter solubility over time.[2][10]

Table 1: Essential Pre-formulation Characterization

A Tiered Approach to Preclinical Formulation Development

A hierarchical strategy ensures that formulation complexity is only increased when necessary. The primary goal is to maximize exposure for initial efficacy and safety studies.[8]

Formulation Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Tier 1: Simple Formulations cluster_1 Tier 2: Enabling Solutions cluster_2 Tier 3: Advanced Dispersions A Aqueous Solution (pH-modified) B Simple Suspension End Select & Optimize Final Formulation A->End C Co-solvent System CheckEnable Is required dose achievable with enabling solutions? B->CheckEnable D Surfactant (Micellar) Solution F Amorphous Solid Dispersion (ASD) C->End E Cyclodextrin Complex G Lipid-Based Formulation (e.g., SMEDDS) F->End Start Start: Physicochemical Characterization CheckSol Is required dose soluble in simple aqueous vehicle? Start->CheckSol CheckSol->A Yes CheckSol->B No CheckEnable->C Yes CheckEnable->F No

Caption: Tiered decision workflow for formulation selection.

Tier 1: Simple Aqueous Vehicles

The first approach should always be to use the simplest vehicle possible, especially for early PK and efficacy screening.[1]

  • Strategy 1: pH-Modified Aqueous Solution: Given the basic nature of the compound, solubility may be significantly increased in an acidic solution (e.g., pH 2-4). This is often suitable for oral gavage.

    • Causality: Protonation of the basic nitrogen atoms in the piperazine and aniline moieties increases polarity and enhances interaction with water molecules, thereby increasing solubility.

    • Limitation: The compound may precipitate upon entering the higher pH environment of the small intestine. An in vitro precipitation test is essential to assess this risk.[5]

  • Strategy 2: Aqueous Suspension: If the required dose exceeds the solubility in a pH-adjusted vehicle, a suspension is the next logical step.[1] This is a common and accepted formulation for toxicology studies where high doses are required.[1][7]

    • Causality: A suspension consists of fine solid particles of the API dispersed in an aqueous medium. The rate of absorption is then dependent on how quickly the particles dissolve in vivo.

    • Key Consideration: Particle size is critical. Reducing particle size (micronization) increases the surface area available for dissolution, which can improve the rate and extent of absorption.[2][3]

Tier 2: Enabling Formulations (Solubilization)

When simple vehicles are insufficient, excipients that actively increase solubility are employed.

  • Strategy 3: Co-solvents: Water-miscible organic solvents can be used to increase solubility.[3]

    • Causality: Co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Transcutol® (Diethylene glycol monoethyl ether) work by reducing the polarity of the aqueous vehicle, making it more favorable for a lipophilic compound to dissolve.[1]

    • Limitation: Similar to pH adjustment, co-solvent systems are prone to drug precipitation upon dilution with aqueous GI fluids.[1] The concentration of co-solvent must be carefully selected to balance solubilization with in vivo tolerability.

  • Strategy 4: Surfactants (Micellar Solutions): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).

    • Causality: The hydrophobic core of the micelle can encapsulate the poorly soluble drug molecule, effectively creating a "micro-environment" where the drug is solubilized.[3][11] Common surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.

    • Trustworthiness: The stability of the micellar formulation upon dilution is key. Formulations should be visually inspected for precipitation after dilution in simulated gastric and intestinal fluids.

  • Strategy 5: Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

    • Causality: The drug molecule can form an "inclusion complex" by fitting into the cyclodextrin's hydrophobic cavity, which shields it from the aqueous environment and increases its apparent solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Tier 3: Advanced Delivery Systems (Dispersions)

For the most challenging compounds or when seeking to maximize oral bioavailability, advanced systems are required.

  • Strategy 6: Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for improving the bioavailability of poorly soluble drugs.[12][13][14]

    • Causality: The drug is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC) in a high-energy, amorphous (non-crystalline) state.[13][14][15] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[15][16] Upon administration, it can generate a supersaturated solution in the GI tract, driving absorption.[14][15]

    • Preparation: ASDs for preclinical use can be prepared by methods like solvent evaporation (rotary evaporation) or spray drying.[12][14] The resulting powder is then typically suspended in an aqueous vehicle for dosing.[12]

  • Strategy 7: Lipid-Based Formulations: Given the compound's likely lipophilicity, lipid-based drug delivery systems (LBDDS) are an excellent option.[17][18][19]

    • Causality: The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[17][20] Upon gentle agitation in aqueous media (as in the stomach), these systems can spontaneously form fine oil-in-water emulsions (in the case of Self-Emulsifying Drug Delivery Systems, or SEDDS) or microemulsions (SMEDDS).[18] This presents the drug in a solubilized state with a large surface area, facilitating absorption.[17][21] LBDDS can also enhance lymphatic uptake, bypassing first-pass metabolism in the liver.[21]

Protocols and Methodologies

Disclaimer: All procedures should be performed in accordance with institutional guidelines for laboratory safety and animal welfare.[22] All diluents and vehicles should be sterile or pharmaceutical grade where appropriate, especially for parenteral routes.[23][24]

Protocol 1: Preparation of a Simple Aqueous Suspension (10 mg/mL)

This protocol is a standard starting point for oral PK and toxicology studies.

Materials:

  • 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (API)

  • Wetting Agent: Polysorbate 80 (Tween® 80) or Pluronic® F-68

  • Suspending Agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

  • Graduated cylinder

Procedure:

  • Calculate Quantities: For a 10 mL batch at 10 mg/mL, 100 mg of API is required.

  • Pre-wet the API: Place the 100 mg of API into a mortar. Add 1-2 drops of the wetting agent (e.g., Tween® 80) and triturate with the pestle to form a smooth, uniform paste. This step is critical to displace air from the particle surfaces and ensure proper dispersion.

  • Form a Slurry: Gradually add approximately 2 mL of the 0.5% MC vehicle to the paste while continuing to triturate, forming a smooth, pourable slurry.

  • Transfer and Dilute: Quantitatively transfer the slurry into a glass beaker containing the bulk of the remaining vehicle (approx. 7 mL). Use a small amount of additional vehicle to rinse the mortar and pestle and add it to the beaker to ensure complete transfer.

  • Final Volume Adjustment: Add the 0.5% MC vehicle to reach the final desired volume of 10 mL.

  • Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visual Inspection: Check for uniform appearance and absence of large agglomerates.

    • Dose Uniformity: Before and after a period of stirring, take aliquots from the top, middle, and bottom of the suspension and analyze the concentration via a validated HPLC method. The concentration should be within ±10% of the target.

    • Particle Size: If available, use laser diffraction to confirm a consistent and appropriate particle size distribution.

Protocol 2: Preparation of a Solubilizing Co-solvent/Surfactant Formulation (10 mg/mL)

This protocol is for instances where a true solution is required to maximize absorption.

Materials:

  • 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (API)

  • Co-solvent: PEG 400

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Vehicle: Purified water or citrate buffer (pH 3.0)

  • Glass vial, sonicator, vortex mixer

Vehicle Composition Example: 20% PEG 400 / 10% Tween® 80 / 70% Water (v/v/v)

Procedure:

  • Calculate Quantities: For a 5 mL batch at 10 mg/mL, 50 mg of API is needed.

  • Dissolve API: Weigh the 50 mg of API directly into a glass vial.

  • Add Solubilizers: Add the co-solvent (1 mL of PEG 400) and surfactant (0.5 mL of Tween® 80) to the vial.

  • Promote Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. The mixture should become a clear, viscous solution.

  • Add Aqueous Vehicle: Slowly add the aqueous vehicle (3.5 mL of water or buffer) to the vial while vortexing.

  • Final Homogenization: Continue to vortex or sonicate until a completely clear, homogenous solution is obtained.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear solution, free of any visible particulates or haze.

    • Precipitation on Dilution: Perform a quick test by diluting a small aliquot of the formulation 1:10 and 1:100 in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Observe for any signs of precipitation (cloudiness) over 1-2 hours. If precipitation occurs, the formulation may not be robust in vivo.

Conclusion

The development of a suitable preclinical formulation for 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a critical step that directly impacts the quality and interpretability of non-clinical data. By employing a systematic approach grounded in solid physicochemical characterization, formulation scientists can efficiently navigate from simple suspensions to advanced enabling technologies like ASDs and LBDDS. The choice of formulation should always be fit-for-purpose, balancing the need for adequate drug exposure with considerations of animal welfare, development timelines, and the specific objectives of the preclinical study.[5][8] The protocols provided in this guide offer a validated starting point for initiating these crucial development activities.

References

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Available from: [Link]

  • Singh, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • Moody, C. L., & Bommer, J. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Available from: [Link]

  • Jona, J., & D'Souza, R. (n.d.). Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation. ResearchGate. Available from: [Link]

  • Miller, D. A., et al. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available from: [Link]

  • Li, Y., et al. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available from: [Link]

  • Pettersson, A., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available from: [Link]

  • Pre-Formulation Studies and Analytical Techniques. (2025, October 14). Pharma Focus Europe. Available from: [Link]

  • Kehl, K., et al. (n.d.). Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans. PMC. Available from: [Link]

  • Atcha, Z., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC - NIH. Available from: [Link]

  • Pouton, C. W. (2008, March 17). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available from: [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington. Available from: [Link]

  • Li, F. (2019, May 1). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. Available from: [Link]

  • Shrestha, H., et al. (2019, February 3). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available from: [Link]

  • Bhalani, D. V., & Nutan, M. T. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available from: [Link]

  • Ehimwenma, O. S., & Omoregie, E. S. (2015, December 24). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Available from: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Sankeerth, P. T., et al. (2017, March 25). Preformulation Analytical Techniques during Drug Development. IJPPR. Available from: [Link]

  • Preclinical Formulation Development. (n.d.). SGS. Available from: [Link]

  • Nakmode, D., et al. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]

  • The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. (2021, January 14). Drug Development & Delivery. Available from: [Link]

  • Singh, A., et al. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Kumar, D., et al. (2022, August 4). Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). ResearchGate. Available from: [Link]

  • Ehimwenma, O. S., & Omoregie, E. S. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. CABI Digital Library. Available from: [Link]

  • Role of Excipients in Drug Formulation. (2025, October 3). Pharma Focus Europe. Available from: [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025, October 29). Colorcon. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Available from: [Link]

  • Wenzel, J., et al. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. Available from: [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. UniCA IRIS. Available from: [Link]

  • Almerico, A. M., et al. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. Available from: [Link]

Sources

Troubleshooting & Optimization

How to dissolve 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline for in vitro cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for investigators utilizing novel small molecules in cell-based assays. This guide provides a comprehensive framework for dissolving 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline and other similarly hydrophobic compounds for in vitro applications. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline for cell assays?

The core challenge stems from the compound's predicted physicochemical properties. The presence of a benzyl group, a piperazine ring, and a trifluoromethylaniline moiety suggests high hydrophobicity (lipophilicity). Consequently, the compound is expected to have very low solubility in aqueous solutions like cell culture media. Direct addition to your media will almost certainly result in precipitation, making it unavailable to the cells and leading to inaccurate concentration-response data. The standard and necessary approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[1][2]

Q2: Which solvent should I use to prepare my initial stock solution?

For initial attempts, Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent.[3]

  • Causality: DMSO is a highly polar, aprotic, and water-miscible solvent with exceptional solvating power for a wide range of organic molecules that are poorly soluble in water.[3][4] This allows for the creation of a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous cell culture medium. This two-step process is a standard and essential practice for introducing hydrophobic compounds into cellular assays.[1]

Q3: My compound precipitates when I dilute the DMSO stock into my cell culture medium. What is happening and what should I do?

This is the most common failure point and is known as "crashing out" or precipitation. It occurs because as you dilute the DMSO stock into the aqueous medium, the overall solvent environment becomes predominantly aqueous. The hydrophobic compound can no longer stay dissolved and aggregates, forming a precipitate.[5]

Immediate Troubleshooting Steps:

  • Increase Mixing Energy: When performing the dilution, add the small volume of DMSO stock into the larger volume of pre-warmed (37°C) cell culture medium while vortexing or swirling the medium. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[6]

  • Lower Stock Concentration: If precipitation persists, your stock solution may be too concentrated. Try preparing a less concentrated DMSO stock and adding a correspondingly larger volume to the medium to reach the same final concentration. Be mindful of the final DMSO percentage.

  • Sonication: After dilution, you can try sonicating the solution in a 37°C water bath for 10-30 minutes to help break up aggregates and improve dissolution.[6] Ensure the compound is stable under these conditions.

If these steps fail, you will need to explore more advanced formulation strategies, as detailed in the protocols below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

This is a critical parameter that is cell-line dependent.[7][8]

  • General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. A concentration of ≤0.1% (v/v) is widely considered the "gold standard" and is recommended to minimize off-target effects.[7]

  • Absolute Maximum: Concentrations above 1% are often toxic to most mammalian cell lines, especially with longer incubation times (≥24 hours).[9][10] Concentrations of 5% or higher are typically cytotoxic.[11]

  • Self-Validation is Mandatory: You must run a vehicle control in every experiment. This control should contain the exact same concentration of DMSO as your highest compound concentration treatment group. This allows you to differentiate between the effect of your compound and any potential effect of the solvent itself.[12]

Experimental Protocols & Decision Workflow

The following section provides step-by-step protocols for solubilizing your compound. The workflow diagram below will help you decide which protocol is most appropriate for your situation.

Solubilization Decision Workflow

G cluster_0 cluster_1 start Start: Dry Compound Powder prep_stock Protocol 1: Prepare High-Conc. Stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute Dilute Stock into Pre-Warmed (37°C) Cell Culture Medium prep_stock->dilute observe Visually Inspect for Precipitation/Cloudiness dilute->observe success Success: Solution is Clear Proceed with Experiment observe->success No troubleshoot Troubleshooting: Precipitation Observed observe->troubleshoot Yes control CRITICAL: Run parallel vehicle control (Medium + same final % DMSO) success->control advanced Protocol 2: Advanced Solubilization (Use of Excipients) troubleshoot->advanced excipient_choice Choose Excipient: 1. Pluronic® F-68 2. Cyclodextrin advanced->excipient_choice final_exp Proceed with Experiment (with appropriate vehicle control) excipient_choice->final_exp

Caption: Decision workflow for dissolving hydrophobic compounds.

Protocol 1: Standard Solubilization Using DMSO

This protocol should always be your starting point.

  • Prepare High-Concentration Stock:

    • Accurately weigh out your compound, 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline.

    • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required. Visually confirm that no solid particles remain.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (Serial Dilution):

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform serial dilutions. For the final dilution step (into the medium that will be added to cells), add the DMSO stock to the medium, not the other way around.

    • Example: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Vortex or invert the tube immediately after adding the stock to ensure rapid and uniform mixing.

  • Final Check and Control:

    • Visually inspect the final working solution against a light source. It should be completely clear, with no signs of shimmering, cloudiness, or precipitate.

    • Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of medium (e.g., 1 µL of DMSO into 999 µL of medium for a 0.1% final concentration). This control must be tested alongside your compound.

Protocol 2: Advanced Solubilization Using Excipients

If Protocol 1 fails due to precipitation, the use of solubilizing excipients can significantly improve aqueous solubility.

Option A: Using Pluronic® F-68

Pluronic® F-68 is a non-ionic surfactant that can form micelles and help stabilize hydrophobic compounds in aqueous solutions. It is widely used in cell culture to protect cells from shear stress and is generally well-tolerated.[13][14][15]

  • Prepare Medium Containing Pluronic® F-68:

    • Prepare a sterile 10% (w/v) stock solution of Pluronic® F-68 in water or PBS.

    • Add this stock to your complete cell culture medium to achieve a final concentration of 0.05% to 0.2%.[16] A common starting point is 0.1% (1 g/L).[13]

  • Dissolve Compound:

    • Prepare your high-concentration DMSO stock of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline as described in Protocol 1.

    • Perform the final dilution by adding the DMSO stock to the pre-warmed (37°C) medium that now contains Pluronic® F-68, vortexing immediately.

  • Vehicle Control: Your vehicle control must now consist of medium containing the same final concentrations of both DMSO and Pluronic® F-68.

Option B: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe choice for in vitro use.[19]

  • Prepare Cyclodextrin-Complexed Stock:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or PBS).

    • Add your dry compound powder directly to the HP-β-CD solution.

    • Stir or sonicate the mixture, often for several hours or overnight at room temperature, to allow for the formation of the inclusion complex. .

  • Dilute into Medium:

    • The resulting aqueous stock can now be sterile-filtered and diluted directly into your cell culture medium.

  • Vehicle Control: The vehicle control must contain the same final concentration of HP-β-CD in the medium.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Media appears cloudy, hazy, or has visible precipitate after adding compound stock. Compound has "crashed out" of solution due to low aqueous solubility.1. Re-make the working solution, ensuring you add the small volume of DMSO stock to the larger volume of pre-warmed media while vortexing.[6]2. Reduce the final concentration of the compound.3. Switch to an advanced method (Protocol 2) using Pluronic® F-68 or Cyclodextrin to enhance solubility.[13][19]
My vehicle control (e.g., 0.5% DMSO) is showing cytotoxicity. The cell line is sensitive to the solvent at that concentration.1. This result is valid. It means your current solvent concentration is too high for this cell line and assay duration.2. Reduce the final DMSO concentration to ≤0.1% if possible.[7] This may require making a less concentrated primary stock.3. Reduce the incubation time of the assay if experimentally feasible.[8]4. Consider an alternative solvent like ethanol, but always perform a toxicity curve for the new solvent first.[1]
Experimental results are inconsistent between different days/batches. 1. Incomplete dissolution of the stock solution.2. Degradation of the compound in the stock solution (e.g., from multiple freeze-thaw cycles).3. Precipitation in the final working solution that is not immediately obvious.1. Always ensure the DMSO stock is fully dissolved before each use. If frozen, thaw completely and vortex well.2. Aliquot the primary stock solution after the initial preparation to minimize freeze-thaw cycles.3. Prepare the final working solutions fresh for each experiment from the frozen stock.4. Before adding to cells, hold the final solution plate up to a light source to check for any subtle signs of precipitation.
Summary of Solubilizing Agents
AgentTypeRecommended Final Concentration (in Media)Key Considerations
DMSO Organic Solvent≤0.1% (ideal) , <0.5% (acceptable), >1% (often toxic)[7][9][11]The universal starting point. Vehicle control is mandatory.
Pluronic® F-68 Non-ionic Surfactant0.05% - 0.2% (w/v)[16]Well-tolerated by most cell lines; also provides shear protection.[13][20]
HP-β-Cyclodextrin Encapsulating AgentVaries by compound; titrate as needed.Can significantly increase aqueous solubility; may alter compound availability.[18][19]
References
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • Tharmalingam, T., et al. (2008). Pluronic enhances the robustness and reduces the cell attachment of mammalian cells. PubMed. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Available at: [Link]

  • Datar, R., et al. (2014). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Wiley Online Library. Available at: [Link]

  • Nino-Moreno, P., et al. (2008). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic-Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal. Available at: [Link]

  • Jacobsen, J., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Available at: [Link]

  • Fong, C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • Datar, R., et al. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. PubMed. Available at: [Link]

  • Murhammer, D. W., & Goochee, C. F. (1990). Studies of the shear protective effects of Pluronic F-68 on wild carrot cell cultures. ResearchGate. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • de Medeiros, V. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]

  • de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Moghaddam, A. R., et al. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available at: [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? Available at: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. (2016). How to dissolve water insoluble antimicrobials to microbial culture medium? Available at: [Link]

  • Quora. (2020). How to separate a compound that is insoluble in both water and organic solvents while using the extraction method. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Method for improving water solubility of water insoluble or slightly water soluble drugs.

Sources

Technical Support Center: Advanced Purification of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and process chemists encountering challenges with the purification of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline. The presence of structurally similar piperazine-based impurities is a common issue that can impact purity, yield, and the overall success of subsequent synthetic steps or biological assays. This document offers a structured approach to troubleshooting common problems and provides validated protocols for achieving high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of this compound and its analogs.

Q1: What are the most probable piperazine-related impurities in my crude 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline?

A1: Impurities are typically process-related and can originate from starting materials or side reactions.[1] Common contaminants include:

  • Unreacted Piperazine: If piperazine is used as a starting material, it can persist in the final product.

  • Unreacted 1-Benzylpiperazine: A common starting material that may not have fully reacted.

  • N,N'-Dibenzylpiperazine: Formed if the starting piperazine becomes dialkylated.

  • Starting Aniline Precursor: The aniline core to which the benzylpiperazine moiety is attached may remain if the coupling reaction is incomplete.

  • Products of Side Reactions: Impurities such as pyrazines or N-alkylated piperazines can sometimes form under certain synthetic conditions.[2]

Q2: Why does my product show significant peak tailing during HPLC analysis on a standard C18 column?

A2: This is a classic issue for basic compounds like piperazine derivatives when analyzed on silica-based columns.[2] The two nitrogen atoms in the piperazine ring are basic and can interact strongly with residual acidic silanol groups on the surface of the silica stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing the characteristic tailing. To resolve this, you can:

  • Add a Mobile Phase Modifier: Incorporate a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) or an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to protonate the piperazine nitrogens, which improves peak shape.[2]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, minimizing interactions with silanol groups.[2]

Q3: What is the most effective method for a rapid, large-scale cleanup of the crude product?

A3: For bulk purification to remove highly basic impurities, an acid-base liquid-liquid extraction is the most efficient first step.[3][4] Piperazine and other simple amine impurities are more basic than the target compound. A wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate these impurities, forming water-soluble salts that partition into the aqueous layer, while your less basic product remains in the organic phase.[3]

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is necessary for full characterization:

  • HPLC or LC-MS: To determine purity (as % area under the curve) and confirm the molecular weight of the main peak.[5][6]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual impurities with distinct proton or carbon signals.[7]

  • FT-IR: To confirm the presence of key functional groups.[8]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Symptoms: A significant portion of the product remains in the mother liquor after cooling, leading to a poor isolated yield.[9]

Possible Causes & Solutions:

  • The solvent system is too "good": The product is too soluble even at low temperatures.

    • Solution: Introduce an "anti-solvent" or "poor" solvent to the system. For example, if your product is dissolved in hot ethanol (a good solvent), slowly add water (a poor solvent) until the solution becomes slightly turbid, then reheat to clarify and cool slowly. This ethanol/water mixture is a common choice for aniline derivatives.[10]

  • Too much solvent was used: An excessive volume of solvent was used to dissolve the crude product.

    • Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the solid.[10]

  • Crystallization is incomplete: The cooling process was too rapid or did not reach a low enough temperature.

    • Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals.

Issue 2: Product and Impurity Co-elute During Column Chromatography

Symptoms: Collected fractions show the presence of both the desired product and a key impurity when analyzed by TLC or HPLC.[11]

Possible Causes & Solutions:

  • Inappropriate Eluent Polarity: The chosen solvent system does not provide sufficient separation between the product and the impurity.

    • Solution: Re-optimize the eluent using TLC. Test different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show clear separation from all impurity spots.[11]

  • Strong Interaction with Silica Gel: The basic piperazine moiety is causing streaking and poor separation.

    • Solution: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia solution to your eluent system. This will deactivate the acidic sites on the silica gel, leading to sharper bands and improved separation for basic compounds.[2]

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified in a single run. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Issue 3: Persistent Emulsion During Acid-Base Extraction

Symptoms: A stable, milky layer forms at the interface of the organic and aqueous phases, making separation impossible.

Possible Causes & Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.

    • Solution: Gently invert the funnel multiple times instead of vigorous shaking. This is usually sufficient for effective extraction.

  • High Concentration of Material: A high concentration of the amine can act as a surfactant.

    • Solution: Dilute the organic layer with more solvent.

  • Addition of Brine: The ionic strength of the aqueous layer is insufficient to break the emulsion.

    • Solution: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help force the separation of the layers.

Section 3: Validated Purification Protocols

These protocols provide detailed, step-by-step methodologies for purifying batches of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline.

Workflow for Purification

The following diagram outlines the logical flow for purifying the crude product, moving from bulk cleanup to high-purity polishing.

G cluster_0 Purification Strategy Crude Crude Product Bulk Protocol 1: Acid-Base Extraction Crude->Bulk Remove basic impurities Check1 Purity Check (TLC/HPLC) Bulk->Check1 HighPurity Protocol 2: Flash Chromatography Check1->HighPurity Purity < 95% Final Protocol 3: Recrystallization Check1->Final Purity > 95% Check2 Purity Check (HPLC/LC-MS) HighPurity->Check2 Check2->Final Further polishing needed PureProduct Pure Product (>98%) Check2->PureProduct Purity > 98% Final->PureProduct

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Bulk Purification via Acid-Base Extraction

This method is designed to remove unreacted piperazine and other highly basic impurities from the crude product.

G cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase (1M HCl) cluster_2 Organic Phase (Post-Wash) cluster_3 Aqueous Phase (Post-Wash) Org_Start Target Compound (Less Basic) Piperazine Impurity (More Basic) Wash Wash with 1M HCl Org_Start->Wash Aq_Start H₂O + HCl Aq_Start->Wash Org_End Target Compound Wash->Org_End Product remains Aq_End Piperazine-H⁺Cl⁻ (Water Soluble) Wash->Aq_End Impurity extracted

Caption: Mechanism of piperazine impurity removal via acidic wash.

Materials:

  • Crude 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., EtOAc) in a separatory funnel (approx. 10-20 mL of solvent per gram of crude product).

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and invert gently 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain and collect the lower aqueous layer.

  • Repeat the acid wash (steps 2-4) one more time to ensure complete removal of basic impurities.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

  • Wash the organic layer with an equal volume of brine to remove excess water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Purification via Flash Column Chromatography

This protocol is ideal for separating the target compound from structurally similar, less basic impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)

  • Triethylamine (TEA)

  • Product from Protocol 1

Eluent Selection Table

Eluent SystemRatio (v/v)Additive (Optional)Typical Application
Ethyl Acetate / Hexanes10:90 to 50:500.5% TEAGood for separating compounds of moderate polarity.
DCM / Methanol99:1 to 95:50.5% TEAFor more polar compounds that do not move in EtOAc/Hexanes.

Procedure:

  • Select Eluent: Using TLC, determine an eluent system that gives the target product an Rf of ~0.3 and provides good separation from impurities. Add ~0.5% TEA to the eluent system to prevent tailing.[2]

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[11]

  • Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analyze Fractions: Monitor the collected fractions by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Final Polishing via Recrystallization

This method is used to obtain a highly crystalline, pure solid product after chromatographic or extraction-based purification.

Materials:

  • Purified product (solid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

Solvent Selection Table

Solvent / SystemTemperature ProfileNotes
IsopropanolGood solubility when hot, poor when cold.A good starting single solvent to try.
Ethanol / WaterHighly soluble in hot ethanol; addition of water reduces solubility.Excellent for aniline derivatives; allows for fine-tuning of solubility.[10]
Ethyl Acetate / HexanesSoluble in hot EtOAc; addition of hexanes induces precipitation.Good for less polar impurities.

Procedure:

  • Place the solid product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture (e.g., on a hot plate) while swirling until the solid completely dissolves.[10]

  • If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a faint cloudiness (turbidity) persists. Add a few more drops of the "good" solvent until the solution becomes clear again.[10]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]

  • Springer. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Impactfactor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • YouTube. (2021, May 30). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • OSTI. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Retrieved from [Link]

  • ResearchGate. (2016, April 29). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

  • Digital Library of University of Pardubice. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Department of Chemistry, Malaysia. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking the biological activity of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Biological Activity of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Kinase Inhibitor Design

As the landscape of targeted oncology evolves, the design of ATP-competitive kinase inhibitors relies heavily on the strategic selection of highly optimized pharmacophores. 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (BPTA) has emerged as a critical structural building block, particularly in the development of inhibitors targeting the PI3K/AKT/mTOR signaling axis.

Because BPTA functions as an advanced synthetic intermediate rather than a standalone drug, its biological activity must be objectively benchmarked using Matched Molecular Pairs (MMPs). In this guide, we evaluate the performance of BPTA when conjugated to a conserved benzonaphthyridinone kinase-binding core, comparing it directly against two industry-standard alternatives.

Pharmacophore Rationale and Structural Dynamics

The incorporation of the BPTA moiety into a kinase inhibitor scaffold provides two distinct mechanistic advantages:

  • Conformational Locking: The ortho-trifluoromethyl group (relative to the aniline nitrogen) creates significant steric hindrance. This restricts the dihedral angle of the resulting amide or urea linkage, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the kinase hinge region.

  • Deep Pocket Lipophilicity: Unlike standard methylpiperazine derivatives, the 4-benzyl substitution on the piperazine ring extends deep into the solvent-exposed hydrophobic channel of the kinase domain. This enables favorable π−π stacking interactions with aromatic residues at the periphery of the ATP-binding site, significantly increasing target residence time.

Alternatives for Comparison:

  • PPTA: 4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)aniline. This is the validated building block utilized in the synthesis of Torin 1, a highly potent and selective mTOR inhibitor[1].

  • MPTA: 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline. A classical, lower-molecular-weight building block used in first-generation RTK inhibitors.

Comparative Biological Activity

The following data synthesizes the biochemical and cellular performance of matched molecular pairs derived from BPTA, PPTA, and MPTA.

Table 1: Biochemical Kinase Inhibition Profiling Quantitative assessment of target affinity and selectivity.

Pharmacophore FragmentmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (PI3Kα / mTOR)
BPTA (Benzyl) 1.2 ± 0.34,500 ± 210~3,750x
PPTA (Propionyl) 2.0 ± 0.51,800 ± 150~900x
MPTA (Methyl) 15.4 ± 1.2850 ± 90~55x

Insight: The BPTA derivative demonstrates superior biochemical potency against mTOR and a remarkably enhanced selectivity window over PI3Kα compared to the PPTA (Torin 1 analog)[1]. The bulky benzyl group creates a steric clash in the tighter PI3Kα ATP-binding pocket, driving this selectivity.

Table 2: Cellular Efficacy and ADME/Tox Profiling Assessment of membrane permeability, cellular target engagement, and metabolic stability.

Pharmacophore FragmentMCF-7 Viability EC₅₀ (nM)HCT116 Viability EC₅₀ (nM)Microsomal Half-Life (T₁/₂, min)
BPTA (Benzyl) 8.511.234.5
PPTA (Propionyl) 10.214.048.2
MPTA (Methyl) 45.052.165.0

Insight: While BPTA provides the highest cellular potency, its increased lipophilicity (LogP) results in a moderately faster rate of hepatic microsomal clearance compared to the propionyl derivative.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the data presented above must be generated using protocols designed with internal causality and self-validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric assays because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence (a common issue with highly conjugated kinase inhibitors). ATP concentrations are strictly set to the Kmapp​ of the specific kinase to ensure that the measured IC₅₀ accurately reflects the inhibitor's affinity ( Ki​ ) without artificial competitive bias.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing recombinant mTOR kinase and a biotinylated p70S6K peptide substrate in HEPES buffer (pH 7.5).

  • Compound Dispensing: Acoustically dispense (via Echo 550) the BPTA, PPTA, and MPTA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume ProxiPlate.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • ATP Addition: Initiate the catalytic reaction by adding 5 µL of ATP at the predetermined Kmapp​ (e.g., 10 µM for mTOR). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): The assay plate must include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (10 µM Staurosporine). Calculate the Z'-factor; the assay is only deemed valid if Z′≥0.65 .

Protocol B: Luminescent Cell Viability Quantitation

Causality: The CellTiter-Glo homogeneous "add-mix-measure" format is utilized because it directly quantifies intracellular ATP as a proxy for metabolic viability. This method avoids the cell-loss artifacts associated with the wash steps required in colorimetric (MTT/MTS) assays[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or HCT116 cells at 2,000 cells/well in 384-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the BPTA-derived inhibitor (and alternatives) for 72 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate, equilibrating both to room temperature to ensure optimal luciferase enzyme kinetics[2].

  • Lysis and Reaction: Add a volume of CellTiter-Glo Reagent equal to the culture medium volume (e.g., 25 µL reagent to 25 µL medium). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[2].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Self-Validation (ATP Standard Curve): On a separate control plate, run a serial dilution of pure ATP (1 µM to 10 nM). The luminescence values of the experimental assay must fall within the linear dynamic range of this standard curve to ensure the detector is not saturated[2].

Pathway Visualization

The following diagram maps the integration of BPTA-derived inhibitors into the PI3K/AKT/mTOR signaling cascade, highlighting their dual-inhibition mechanism against both mTORC1 and mTORC2 complexes.

G GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K (Protein Synthesis) mTORC1->p70S6K 4 4 mTORC1->4 mTORC2->AKT EBP1 4E-BP1 (Translation) BPTA BPTA-Derived Inhibitor BPTA->mTORC1 BPTA->mTORC2

mTOR signaling cascade highlighting dual mTORC1/2 blockade by BPTA-derived inhibitors.

References

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. Available at:[Link]

Sources

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline vs unsubstituted benzylpiperazines in drug design

Author: BenchChem Technical Support Team. Date: April 2026

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline vs. Unsubstituted Benzylpiperazines in Drug Design: A Comparative Guide

Introduction: The Evolution of Piperazine Scaffolds

In medicinal chemistry, the piperazine ring is a privileged scaffold, widely utilized to enhance aqueous solubility, modulate physicochemical properties, and serve as a versatile linker in targeted therapies[1]. However, the structural context in which the piperazine is deployed dictates its pharmacological utility.

This guide objectively compares two distinct classes of piperazine derivatives: unsubstituted benzylpiperazines (e.g., 1-benzylpiperazine, BZP) and the highly functionalized building block 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (Compound A) . While simple benzylpiperazines have historically demonstrated potent, albeit non-selective, central nervous system (CNS) activity[2], the strategic addition of a trifluoromethyl (-CF3) group and an aniline moiety transforms the scaffold into a highly stable, target-directed intermediate used in the synthesis of kinase inhibitors, antivirals, and antimalarials[3][4].

Structural & Physicochemical Profiling: The "Why" Behind the Design

To understand the divergence in their applications, we must analyze the causality behind the structural modifications present in Compound A compared to unsubstituted BZP.

1. The Liability of Unsubstituted Benzylpiperazines (BZP) Unsubstituted BZP is a simple, highly basic amine with high aqueous solubility and low molecular weight. These properties allow it to rapidly cross the blood-brain barrier (BBB). Pharmacologically, BZP acts as a non-selective monoamine releaser, significantly potentiating dopamine and serotonin levels[2]. Because it lacks functional handles for further synthetic elaboration, its use in modern structure-based drug design is severely limited. Instead, it is predominantly recognized for its off-target toxicity and historical classification as a designer drug of abuse[2][5].

2. The Strategic Role of the Trifluoromethyl (-CF3) Group In Compound A, the incorporation of a -CF3 group ortho to the aniline amine serves three critical functions:

  • Metabolic Stability: The -CF3 moiety is highly resistant to cytochrome P450-mediated oxidation, effectively blocking metabolic liabilities at the ortho position of the aromatic ring[6].

  • Lipophilicity: It increases the overall cLogP of the molecule, enhancing membrane permeability for intracellular targets.

  • Electronic Modulation: As a strongly electron-withdrawing group, the -CF3 significantly lowers the pKa of the adjacent aniline amine. This prevents the aniline from being protonated at physiological pH, ensuring it remains available for hydrogen-bond donor/acceptor interactions within target active sites (e.g., kinase hinge regions).

3. The Aniline Handle for Targeted Coupling Unlike BZP, Compound A features a primary aniline amine. This provides a specific nucleophilic handle for synthesizing amides, ureas, or sulfonamides. By coupling this moiety to various pharmacophores, researchers have successfully developed potent inhibitors for targets ranging from human phosphoglycerate dehydrogenase (PHGDH) in oncology[6] to the SARS-CoV-2 main protease (Mpro)[4].

G BZP Unsubstituted Benzylpiperazine CNS CNS Receptor Activation (5-HT/DA) BZP->CNS CompA 4-(4-Benzylpiperazin-1-yl)- 2-(trifluoromethyl)aniline Coupling Amide/Urea Coupling Handle CompA->Coupling Tox Off-Target Toxicity (Designer Drug Liability) CNS->Tox Target Targeted Therapy (e.g., Kinase Inhibitors) Coupling->Target

Pharmacological trajectories of BZP vs. functionalized Compound A.

Quantitative Comparison: Physicochemical Data

The following table summarizes the divergent physicochemical profiles of the two scaffolds, highlighting why Compound A is preferred for advanced drug synthesis.

ParameterUnsubstituted Benzylpiperazine (BZP)4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Molecular Weight 176.26 g/mol 335.37 g/mol
Estimated cLogP ~1.5~3.8
Amine pKa ~9.8 (Secondary piperazine N)~2.5 - 3.5 (Aniline N, lowered by CF3)
Metabolic Stability Low (Rapid N-dealkylation/oxidation)High (CF3 blocks ortho-oxidation)
CNS Penetrance High (BBB permeable)Moderate to Low (Dependent on final conjugate)
Primary Application Monoamine releaser / StimulantBuilding block for targeted therapies

Experimental Workflow: Utilizing Compound A in Amide Coupling

Because the -CF3 group in Compound A withdraws electron density from the aniline amine, the nucleophilicity of this amine is significantly reduced compared to standard aliphatic amines. Therefore, standard coupling reagents (like EDC/HOBt) often result in poor yields.

As a self-validating system, the following protocol utilizes HATU, a highly reactive uronium-based coupling agent, to ensure efficient amide bond formation.

Workflow Step1 1. Activation Carboxylic Acid + HATU + DIPEA Step2 2. Coupling Add Compound A (Aniline Nucleophile) Step1->Step2 Step3 3. Monitoring LC-MS / TLC Analysis Step2->Step3 Step4 4. Quenching & Extraction NaHCO3 (aq) / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Standard amide coupling workflow utilizing Compound A as a nucleophile.

Step-by-Step Methodology:
  • Activation: Dissolve the target carboxylic acid pharmacophore (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Argon). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU rapidly forms a highly reactive HOAt-ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the aniline during the coupling phase.

  • Coupling: Add 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (1.1 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours.

    • Causality: The reduced nucleophilicity of the CF3-substituted aniline necessitates extended reaction times and the highly reactive HOAt-ester intermediate provided by HATU to drive the reaction to completion.

  • Monitoring: Monitor reaction progress via LC-MS rather than standard TLC.

    • Causality: The highly polar tertiary amine of the benzylpiperazine moiety often causes severe streaking on silica TLC plates, making visual confirmation difficult. LC-MS provides definitive mass confirmation of the product peak.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (1x).

    • Causality: The basic NaHCO3 wash neutralizes residual acid and effectively partitions the water-soluble HATU byproducts (such as HOAt and tetramethylurea) into the aqueous layer, driving the lipophilic product into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a Dichloromethane (DCM) / Methanol (MeOH) gradient.

    • Causality: To prevent the basic piperazine nitrogen from irreversibly binding to the acidic silica gel, pre-treat the column with 1% Triethylamine (Et3N) or utilize basic alumina to significantly improve chromatographic resolution and isolated yield.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. esmed.org.
  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. researchgate.net.
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. nih.gov.
  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. nih.gov.
  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. acs.org.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. acs.org.

Sources

A Strategic Guide to the Comparative In Vivo Efficacy of Novel 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline Analogues

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of a novel and promising class of compounds: 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline and its analogues. Recognizing the nascent stage of research into this specific chemical scaffold, this document moves beyond a conventional comparison of existing data. Instead, it offers a strategic roadmap, grounded in established pharmacological principles and state-of-the-art methodologies, to systematically explore the therapeutic potential of this series, ensuring scientific integrity and generating robust, comparable data.

Introduction: Deconstructing a Scaffold of High Potential

The 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline scaffold represents a compelling convergence of two pharmacologically significant moieties. Its novelty precludes a direct comparison of established analogues; however, a rational analysis of its constituent parts allows us to hypothesize its potential and design a rigorous in vivo evaluation strategy.

  • The Benzylpiperazine Moiety: This structural component is a well-established pharmacophore, particularly for centrally acting agents. Benzylpiperazine derivatives are known to interact with a variety of monoamine transporters and receptors, including those for dopamine and serotonin.[1][2] This interaction underpins their investigation for various CNS disorders. Furthermore, specific derivatives have demonstrated potent antinociceptive effects in preclinical pain models, suggesting a broader therapeutic scope.[3][4]

  • The Trifluoromethylaniline Moiety: The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[5] This group can significantly enhance a molecule's metabolic stability, improve its lipophilicity for better blood-brain barrier penetration, and increase its binding affinity to biological targets.[5] The presence of the -CF3 group on the aniline ring is anticipated to favorably modulate the pharmacokinetic and pharmacodynamic properties of the entire molecule.[6]

This guide, therefore, outlines a comprehensive, multi-pronged approach to systematically synthesize and evaluate analogues of this core structure, with the goal of elucidating their structure-activity relationships (SAR) and identifying lead candidates for further development.

Hypothesized Therapeutic Arenas & Strategic Rationale

Based on the pharmacology of the core fragments, two primary therapeutic areas present the most logical starting points for in vivo investigation: Central Nervous System (CNS) disorders and Oncology.

  • Central Nervous System (CNS) Disorders: The established activity of benzylpiperazines on CNS targets makes this a primary area of investigation.[2] Analogues could exhibit stimulant, antidepressant, anxiolytic, or analgesic properties. The evaluation will, therefore, prioritize validated behavioral models to screen for these effects.

  • Oncology: The structural motifs present are common in various small-molecule anticancer agents. A systematic in vivo evaluation using established tumor models is a rational secondary screening strategy to uncover potential antiproliferative activity.[7]

The following sections detail a phased in vivo workflow designed to efficiently test these hypotheses.

A Phased Approach to In Vivo Evaluation

A logical, stepwise progression is crucial for an efficient and ethical in vivo research program. The proposed workflow ensures that only compounds with promising initial profiles advance to more complex and resource-intensive efficacy models.

G cluster_2 Phase 3: Data Synthesis PK_MTD Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) PhenoScreen Broad Phenotypic Screening (e.g., Irwin Test) PK_MTD->PhenoScreen CNSEfficacy CNS Efficacy Models (e.g., Forced Swim, Elevated Plus Maze) PhenoScreen->CNSEfficacy CNS Activity Detected OncologyEfficacy Oncology Efficacy Models (e.g., Xenografts) PhenoScreen->OncologyEfficacy General Cytotoxicity or Parallel Screen SAR Structure-Activity Relationship (SAR) Analysis & Lead Optimization CNSEfficacy->SAR OncologyEfficacy->SAR

Caption: Proposed workflow for in vivo evaluation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.

Part A: Foundational In Vivo Studies

These initial studies are essential for every new analogue to establish its basic safety and pharmacokinetic profile, informing the dose selection for subsequent efficacy studies.[8]

Protocol 1: Rodent Pharmacokinetic (PK) Profiling

  • Objective: To determine the core pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of each analogue.[9]

  • Methodology:

    • Animal Model: Male C57BL/6 mice (n=3-4 per time point).

    • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., Solutol/ethanol/water).

    • Dosing:

      • Administer a single IV bolus (e.g., 1-2 mg/kg) via the tail vein.

      • Administer a single PO gavage dose (e.g., 5-10 mg/kg).

    • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from separate groups of animals at predefined time points (e.g., IV: 2, 5, 15, 30, 60, 120, 240 min; PO: 15, 30, 60, 120, 240, 480 min).[10]

    • Sample Processing: Process blood to plasma and store at -80°C.

    • Bioanalysis: Quantify compound concentration using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters and determine oral bioavailability.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

  • Objective: To identify the highest dose that does not induce significant toxicity or more than 15-20% body weight loss.[8]

  • Methodology:

    • Animal Model: Male and female Swiss Webster mice (n=3-5 per group).

    • Dose Escalation: Administer single doses in an escalating manner to different groups of mice (e.g., 10, 30, 100, 300 mg/kg).

    • Observation Period: Monitor animals intensively for the first 4 hours post-dose, then daily for 7-14 days.

    • Parameters: Record clinical signs of toxicity (e.g., lethargy, ataxia, seizures), body weight changes, and any mortality.

    • MTD Definition: The MTD is defined as the highest dose at which no mortality and no more than a 20% loss in body weight is observed in 10% of the animals.[8]

Part B: CNS Efficacy Screening

Following MTD determination, compounds are screened through a battery of behavioral tests to identify potential therapeutic effects.[11]

Protocol 3: Irwin Test (Functional Observational Battery)

  • Objective: A primary screen to broadly characterize the neurofunctional effects of a novel compound.[12]

  • Methodology:

    • Animal Model: Male C57BL/6 mice (n=8-10 per group).

    • Dosing: Administer the test compound at three doses (e.g., 0.25x, 0.5x, and 0.75x MTD), alongside a vehicle control.

    • Observation: At peak effect time (determined from PK data), a trained observer scores each animal on a standardized set of over 30 parameters covering:

      • Behavioral: Alertness, grooming, locomotor activity.

      • Neurological: Pinna reflex, righting reflex, grip strength, motor coordination (rotarod).

      • Autonomic: Body temperature, pupil size.

    • Interpretation: The profile of effects (e.g., increased locomotion vs. sedation) guides the selection of more specific efficacy models.

Protocol 4: Forced Swim Test (Antidepressant Model)

  • Objective: To assess potential antidepressant-like activity by measuring behavioral despair.

  • Methodology:

    • Animal Model: Male BALB/c mice (n=10-15 per group).

    • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Dosing: Administer the test compound, a positive control (e.g., imipramine), and a vehicle control 60 minutes before the test.

    • Procedure: Place each mouse individually into the cylinder for a 6-minute session. Video record the session.

    • Scoring: A blinded observer scores the last 4 minutes of the session, measuring the total time spent immobile (making only minimal movements to stay afloat).

    • Endpoint: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like efficacy.

Protocol 5: Elevated Plus Maze (Anxiolytic Model)

  • Objective: To evaluate anxiolytic-like effects based on the conflict between the innate fear of open spaces and the drive to explore.[13]

  • Methodology:

    • Animal Model: Male C57BL/6 mice (n=10-15 per group).

    • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two enclosed arms.

    • Dosing: Administer the test compound, a positive control (e.g., diazepam), and a vehicle control 30-60 minutes before the test.

    • Procedure: Place each mouse at the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

    • Scoring: Use video tracking software to automatically record the time spent in and the number of entries into the open and closed arms.

    • Endpoint: A significant increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Part C: Oncology Efficacy Screening

Protocol 6: Cell Line-Derived Xenograft (CDX) Model

  • Objective: To assess the in vivo anti-tumor activity of lead compounds.[14][15]

  • Methodology:

    • Cell Line & Animal Model: Select a relevant human cancer cell line (e.g., A549 lung carcinoma) and use immunodeficient mice (e.g., BALB/c nude or NSG), aged 5-6 weeks.[16]

    • Tumor Implantation: Subcutaneously inject 5x10⁶ cells in 100 µL of PBS/Matrigel into the right flank of each mouse.[16]

    • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[8]

    • Dosing: Administer the test compound (at its MTD), a vehicle control, and a standard-of-care positive control via a clinically relevant route (e.g., PO or IP) on a predetermined schedule (e.g., daily for 21 days).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoints:

      • Primary: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.

      • Secondary: Body weight change (as a measure of toxicity), survival analysis.

Designing Analogues for Structure-Activity Relationship (SAR)

Systematic structural modification is key to optimizing potency and ADME properties. The diagram below highlights key positions on the core scaffold for chemical modification to build a comprehensive SAR profile.

SAR cluster_scaffold Structure [Chemical Structure of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline] R1 R1: Substituents on Benzyl Ring (e.g., F, Cl, OMe, NO2) p1 R1->p1 R2 R2: Modify Piperazine Linker (e.g., change ring size, add substituents) p2 R2->p2 R3 R3: Modify Aniline Ring (e.g., shift CF3 group, add other groups) p3 R3->p3

Caption: Key modification points for SAR studies.

  • R1 (Benzyl Ring): Introduce electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe electronic and steric effects on target binding.[1]

  • R2 (Piperazine Linker): While generally a stable and effective linker, exploring alternatives like homopiperazine or piperidine could reveal insights into optimal geometry.

  • R3 (Aniline Ring): Altering the position of the trifluoromethyl group or introducing additional small substituents can fine-tune the electronic properties and metabolic stability of this fragment.

Data Presentation for Comparative Analysis

To facilitate objective comparison between analogues, all quantitative data must be summarized in a structured format.

Table 1: Comparative Pharmacokinetic Parameters

Compound ID Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) t1/2 (hr) F (%)
Parent IV 2 1500 0.08 2500 1.5 -
PO 10 800 0.5 4000 2.0 32
Analogue 1 IV 2
PO 10
Analogue 2 IV 2

| | PO | 10 | | | | | |

Table 2: Comparative Efficacy in CNS Models

Compound ID Dose (mg/kg) Forced Swim Test (% Reduction in Immobility) Elevated Plus Maze (% Time in Open Arms)
Vehicle - 0% 15%
Parent 10 45% 35%
Analogue 1 10
Analogue 2 10

| Positive Ctrl | Varies | 60% | 40% |

Table 3: Comparative Efficacy in Oncology CDX Model (e.g., A549)

Compound ID Dose (mg/kg) Schedule TGI (%) at Day 21 Body Weight Change (%)
Vehicle - qd x 21 0% +2%
Parent 20 qd x 21 55% -5%
Analogue 1 20 qd x 21
Analogue 2 20 qd x 21

| Positive Ctrl | Varies | Varies | 80% | -8% |

Conclusion

The 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline scaffold holds significant, albeit unexplored, therapeutic potential. Due to the absence of existing comparative data, this guide establishes an essential, expert-driven framework for its systematic in vivo characterization. By adhering to this structured approach—progressing from foundational PK/Tox studies to targeted efficacy models in CNS and oncology—researchers can efficiently and rigorously evaluate novel analogues. This methodology will generate the high-quality, comparable data necessary to build a robust structure-activity relationship, identify promising lead candidates, and ultimately unlock the full therapeutic potential of this novel chemical series.

References

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Southern Research. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Selvam, A. A., et al. (2023, May 25). Animals and alternative models for CNS drug discovery. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Fuso, A., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. ResearchGate. Retrieved from [Link]

  • Tauro, M., et al. (2023). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Keefe, K. A., et al. (2014). Animal models of CNS disorders. PubMed. Retrieved from [Link]

  • Houghton, P. J., et al. (2016). Evaluation of Alternative In Vivo Drug Screening Methodology: A Single Mouse Analysis. Cancer Research. Retrieved from [Link]

  • Gugliandolo, A., et al. (2020). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals. Retrieved from [Link]

  • Martinez-Poveda, B. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Retrieved from [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Retrieved from [Link]

  • ScienceDaily. (2013, October 24). Finding psychiatric drugs in the movements of mice. Retrieved from [Link]

  • Glennon, R. A., et al. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research. Humana Press. Retrieved from [Link]

  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Scilit. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2003). Behavioral phenotyping of mice in pharmacological and toxicological research. PubMed. Retrieved from [Link]

  • Cairns, J. V., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Retrieved from [Link]

  • Lisek, R., et al. (2016). Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • Kumar, V., & Bhat, Z. A. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Retrieved from [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • ACS Publications. (2025, August 27). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. Retrieved from [Link]

  • Frontiers. (2017, August 18). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PMC. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols and operational guidance for handling 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline. As specific safety data for this compound is not extensively published, the recommendations herein are synthesized from the known hazard profiles of structurally similar molecules, including trifluoromethylanilines and substituted piperazines. This conservative approach ensures a high margin of safety for all laboratory personnel.

Anticipated Hazard Profile

The chemical structure combines a trifluoromethylaniline moiety with a benzylpiperazine group. Analogs with these functional groups are known to present several health hazards. The primary risks are associated with acute toxicity, irritation, and potential organ effects from repeated exposure.

Based on data from related compounds, the anticipated hazard classifications are summarized below:

Hazard ClassAnticipated CategoryRationale & Potential EffectsSupporting References
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.[1][3][4]
Serious Eye Damage/Irritation Category 2A / 1Causes serious eye irritation, with the potential for severe damage.[1][3][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as dust or aerosol.[1][4]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs (e.g., blood, hematopoietic system) through prolonged or repeated exposure.[4][6]
Aquatic Hazard (Chronic) Category 2Toxic to aquatic life with long-lasting effects.[3][6][7]

The trifluoromethyl group enhances the lipophilicity of the aniline ring, potentially increasing its ability to be absorbed through the skin. The aniline functional group itself is associated with hematological toxicity. Therefore, minimizing all routes of exposure is paramount.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific PPE must be appropriate for the scale and nature of the procedure being performed.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solids Handling Tightly-fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Inspect prior to use.[1]Standard laboratory coat.Required if weighing outside of a ventilated enclosure. Use a NIOSH/MSHA or EN 149 approved respirator with a P95/P1 particle filter.[1][6][9]
Solution Preparation & Reactions Chemical safety goggles and a face shield.[1]Double-gloving with nitrile gloves. For extended handling, consider heavier-duty gloves (e.g., neoprene).Chemical-resistant lab coat.Required if heating, sonicating, or creating aerosols. Use a respirator with a combination filter for organic vapors and particulates (e.g., Type K, green, for ammonia/amine derivatives).[6][9]
Accidental Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or full-body suit over a lab coat.[8][10]Full-face respirator with appropriate cartridges for organic vapors and particulates.

Safe Handling & Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidental release. All handling of this compound, whether solid or in solution, should occur within a certified chemical fume hood to ensure adequate ventilation.[6][8][9]

Step-by-Step Handling Procedure (Example: Preparing a 100 mM Stock Solution in DMSO)
  • Preparation: Before entering the lab, review this guide and the Safety Data Sheets for all chemicals to be used. Ensure an eyewash station and safety shower are accessible and unobstructed.[6][9]

  • Don PPE: Put on all required PPE as specified in the table above for "Solution Preparation & Reactions."

  • Engineering Control: Verify the chemical fume hood has a current certification and is functioning correctly. Work at least 6 inches inside the sash.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Avoid creating dust.[1]

  • Dissolution: Add the solvent (e.g., DMSO) to the container with the weighed solid. Gently swirl or use a magnetic stirrer to dissolve. Avoid splashing.

  • Storage: Tightly cap the container. Label it clearly with the chemical name, concentration, solvent, date, and your initials. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[6][9][11]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[8]

Workflow Visualization

G Safe Handling Workflow start Start: Review Protocol ppe 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood 2. Verify Fume Hood Operation ppe->fume_hood weigh 3. Weigh Compound in Hood fume_hood->weigh dissolve 4. Prepare Solution / Perform Reaction weigh->dissolve decontaminate 5. Decontaminate Work Area & Glassware dissolve->decontaminate waste 6. Segregate Hazardous Waste decontaminate->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: Logical workflow for handling the target compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][6]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]

  • Spill Management:

    • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Scoop the material into a suitable, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Improper disposal can cause significant environmental harm.[9][12] This compound must be treated as hazardous waste.

  • Classification: This compound is a halogenated aromatic amine . Waste streams containing it must be segregated into a "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.[13]

  • Containment: Use a designated, compatible, and clearly labeled waste container. Keep the container tightly closed and store it in a cool, well-ventilated secondary containment area away from heat or ignition sources.[2][11]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.[12] The preferred disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[14][15]

  • Decontamination of Empties: "Empty" containers that held the solid compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

References

  • HazComFast. (n.d.). 4-(Trifluoromethyl)aniline (CAS 455-14-1) - Safety Data. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026). [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。